molecular formula C6H5ClO2 B124360 5-Chloromethylfurfural CAS No. 1623-88-7

5-Chloromethylfurfural

Cat. No.: B124360
CAS No.: 1623-88-7
M. Wt: 144.55 g/mol
InChI Key: KAZRCBVXUOCTIO-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural is an organic compound with the chemical formula C₆H₅ClO₂. It consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH₂Cl) groups. This compound is obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid.

Scientific Research Applications

5-Chloromethylfurfural has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

CMF is a platform molecule derived from carbohydrates . It is primarily targeted towards the production of bio-based chemicals and fuels . The main advantage of CMF over its congener, 5-hydroxymethylfurfural (HMF), is that it can be produced in high yield under mild conditions directly from raw biomass .

Mode of Action

CMF is obtained by the dehydration of fructose and other cellulose derivatives using hydrochloric acid . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . This structure allows for a wide variety of synthetic manipulations .

Biochemical Pathways

The production of CMF involves the use of metal chlorides as catalysts in a deep eutectic solvent (DES) . AlCl3·6H2O has been identified as the most effective catalyst among various metal chlorides . The synthesis of CMF from both solid sugars and high fructose corn syrup (HFCS) has been achieved .

Result of Action

CMF can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . These transformations highlight the versatility of CMF as a platform molecule for the production of a variety of bio-based products .

Action Environment

The production of CMF is influenced by several environmental factors. For instance, the use of a deep eutectic solvent (DES) and metal chlorides as catalysts can enhance the yield of CMF . Additionally, the use of continuous flow processing has been shown to increase reaction efficiency .

Safety and Hazards

CMF is harmful if swallowed and causes serious eye damage . It is suspected of causing cancer . It should be handled with caution . Typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color .

Future Directions

There has been a growing interest in the synthesis of CMF as a novel building block of similar molecular structure to that of HMF . CMF has some advantages, such as its production taking place at milder reaction conditions, a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis . This has given rise to several interesting products to be obtained therefrom, including 2,5-dimethylfuran, 2,5-furandicarboxylic acid, and 5-methylfurfural .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloromethylfurfural can be synthesized through the dehydration of fructose and other cellulose derivatives using hydrochloric acid. The reaction typically involves the use of metal chlorides as catalysts in a deep eutectic solvent. For example, aluminum chloride hexahydrate has been identified as an effective catalyst for this process .

Industrial Production Methods

In industrial settings, this compound is produced by reacting carbohydrate raw materials or biomass materials with metal chloride/concentrated hydrochloric acid solution in an organic solvent. The reaction is carried out under controlled temperature conditions (25-55°C) for 10-40 hours. After the reaction, the product is extracted, separated, and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloromethylfurfural undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to 2,5-diformylfuran using oxidants such as hydrogen peroxide, oxone, and pyridine N-oxide.

    Reduction: The compound can be reduced to 5-methylfurfural using appropriate reducing agents.

    Substitution: The chloromethyl group in this compound can be substituted with various nucleophiles to form different derivatives.

Major Products Formed

Comparison with Similar Compounds

5-Chloromethylfurfural is often compared with other similar compounds, such as 5-hydroxymethylfurfural and 5-bromomethylfurfural.

    5-Hydroxymethylfurfural: Similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.

    5-Bromomethylfurfural: Contains a bromomethyl group instead of a chloromethyl group.

The presence of the chlorine group in this compound makes it a better leaving group in synthesis, providing unique advantages in various chemical reactions .

Properties

IUPAC Name

5-(chloromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRCBVXUOCTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167351
Record name 5-(Chloromethyl)-2-furaldehyde
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Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623-88-7
Record name 5-(Chloromethyl)-2-furancarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloromethylfurfural
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)-2-furaldehyde
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Record name 5-(chloromethyl)-2-furaldehyde
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Record name 5-Chloromethylfurfural
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Synthesis routes and methods I

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-glucose and two kinds of surface active agent, i.e., 97.6 mg (0.00028 mole) of sodium laurylbenzenesulfonate and 89.6 mg (0.00028 mole) of cetyltrimethylammonium chloride. Then, 30 ml of toluene was added thereto and the mixture was stirred to make a suspension. Thereafter, about 6 ml of 35% hydrochloric acid was slowly dropwise added from a dropping funnel over 1 hour with stirring. A slight excess of hydrogen chloride was then slowly passed therethrough at 45° C. over 3 hours with stirring. After stirring was continued for a further 4 hours, the reaction solution was diluted with a little water and filtered through Celite while being washed with toluene. The toluene layer was neutralized, dried and concentrated to obtain about 1.9 g of 5-chloromethylfurfural.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97.6 mg
Type
reactant
Reaction Step One
Quantity
89.6 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

To a three-necked flask equipped with a condenser and a stirrer were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and a surface active agent, 82.3 mg (0.00028 mole) of lauryldimethylbetaine. Then, 5 ml of water and 30 ml of toluene were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes with thorough stirring. After the reaction was continued at room temperature for a further 3 hours, the upper toluene layer was separated from the lower aqueous layer. Thirty milli-liters of toluene and the above surface active agent in the same amount as above were then freshly added to the aqueous layer. After the reaction was carried out at room temperature for 3 hours, the upper toluene layer was again separated. This toluene extraction operation was repeated three times in total. All the toluene layers were combined and filtered through Celite. The filtrate was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 2.9 g of 5-chloromethylfurfural was obtained as a crude product.
Name
D-(-)-fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
82.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To the same three-necked flask as in Example 1 were added 5 g (0.028 mole) of a commercially available D-(+)-galactose and two kinds of surface active agent, i.e., 89.6 mg (0.00028 mole) of cetyltrimethylammonium chloride and 97.6 mg (0.00028 mole) of sodium laurylbenzenesulfonate. Then, 30 ml of toluene was added thereto and the mixture was stirred to make a suspension. Thereafter, about 6 ml of 35% aqueous hydrochloric acid was added dropwise from a dropping funnel over about 1 hour. A slight excess of hydrogen chloride was then slowly passed therethrough at 50° C. over 3 hours with stirring. After stirring was continued for a further 5 hours, the reaction solution was diluted with a little water and filtered through Celite while being washed with toluene. The toluene layer was neutralized, dried and concentrated to obtain about 1.9 g (theoretical yield 4.01 g) of 5-chloromethylfurfural as a crude product.
Name
D-(+)-galactose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
97.6 mg
Type
reactant
Reaction Step One
Quantity
89.6 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
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Type
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Reaction Step Four
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Synthesis routes and methods IV

Procedure details

Five grams (0.028 mole) of a commercially available D-glucose was added to a three-necked flask equipped with a condenser and a stirrer, and dissolved in 5 ml of water. Thirty milli-liters of toluene was further added and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride (about 12 g) was passed through the mixture at room temperature for 30 minutes with thorough stirring. Stirring was further continued at 45° C. for 5 hours. The reaction solution containing a small amount of humud was diluted with a little water and filtered through Celite while being washed with a small amount of toluene. The toluene layer was neutralized with an aqueous sodium hydrogen carbonate solution, dried over anhydrous sodium sulfate and concentrated. Thus, about 1.0 g (theoretical yield 4.01 g) of 5-chloromethylfurfural was obtained as a crude product of pale brown color.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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12 g
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5 mL
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Synthesis routes and methods V

Procedure details

To the same three-necked flask as in Example 1 were added 5 g (0.028 mole) of a commercially available D-(-)-fructose and two kinds of surface active agent, i.e., 62.2 mg (0.00028 mole) of sodium laurate and 90.2 mg (0.00028 mole) of tetrabutylammonium bromide. Then, 5 ml of water and 30 ml of carbon tetrachloride were added thereto and the mixture was stirred. Thereafter, a molar excess of hydrogen chloride was passed through the mixture at room temperature for about 30 minutes. After stirring was continued at room temperature for a further 2.5 hours, the lower carbon tetrachloride layer was separated from the upper aqueous layer. Thirty milli-liters of carbon tetrachloride and the above two surface active agents of the same amounts as above were then freshly added to the aqueous layer. After stirring was continued at room temperature for 2.5 hours, the lower carbon tetrachloride layer was again separated. This carbon tetrachloride extraction operation was repeated three times in total. All the carbon tetrachloride layers were combined and filtered through Celite. The filtrate was neutralized, dried and concentrated to obtain about 2.0 g of 5-chloromethylfurfural as a crude product.
Name
D-(-)-fructose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium laurate
Quantity
62.2 mg
Type
reactant
Reaction Step One
Quantity
90.2 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
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Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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